molecular formula C11H22N2O3 B2621816 tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate CAS No. 1779648-53-1

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate

Cat. No.: B2621816
CAS No.: 1779648-53-1
M. Wt: 230.308
InChI Key: CGHMPQZXHFGUSX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base and a solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can also interact with enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)5-4-6-12-7-11/h12,15H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHMPQZXHFGUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779648-53-1
Record name tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate
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